15-Iodo-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine
15-Iodo-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine
Brand Name:
Vulcanchem
CAS No.:
69591-40-8
VCID:
VC21319246
InChI:
InChI=1S/C14H19IO5/c15-12-1-2-13-14(11-12)20-10-8-18-6-4-16-3-5-17-7-9-19-13/h1-2,11H,3-10H2
SMILES:
C1COCCOC2=C(C=C(C=C2)I)OCCOCCO1
Molecular Formula:
C14H19IO5
Molecular Weight:
394.2 g/mol
15-Iodo-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine
CAS No.: 69591-40-8
Cat. No.: VC21319246
Molecular Formula: C14H19IO5
Molecular Weight: 394.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69591-40-8 |
|---|---|
| Molecular Formula | C14H19IO5 |
| Molecular Weight | 394.2 g/mol |
| IUPAC Name | 17-iodo-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene |
| Standard InChI | InChI=1S/C14H19IO5/c15-12-1-2-13-14(11-12)20-10-8-18-6-4-16-3-5-17-7-9-19-13/h1-2,11H,3-10H2 |
| Standard InChI Key | UXBJJRUMSVZBOD-UHFFFAOYSA-N |
| SMILES | C1COCCOC2=C(C=C(C=C2)I)OCCOCCO1 |
| Canonical SMILES | C1COCCOC2=C(C=C(C=C2)I)OCCOCCO1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator